molecular formula C21H24N2O6S B1220220 N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide

N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No. B1220220
M. Wt: 432.5 g/mol
InChI Key: MKVDPYYJPSFPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide is a member of quinolines.

Scientific Research Applications

Antimicrobial Properties

Anticancer and Radioprotective Agents

  • Novel 4-(quinolin-l-yl) benzenesulfonamide derivatives have been synthesized for their potential use as anticancer and radioprotective agents. These compounds displayed interesting cytotoxic activity and in vivo radioprotective activity against γ-irradiation in mice (Arzneimittel-Forschung (Drug Research), 2008).

Study of Fragmentation Pathways

  • N-(quinolin-8-yl) benzenesulfonamide derivatives have been synthesized and studied for their fragmentation pathways in electrospray ionization mass spectroscopy. This research provides a method to analyze and confirm the structures of these derivatives (Journal of Guangdong Pharmaceutical University, 2015).

Molecular Structure and QSAR Study for Anticancer Activity

  • A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity on various human tumor cell lines. Quantitative structure-activity relationships (QSAR) studies were conducted to determine key molecular descriptors influencing activity (International Journal of Molecular Sciences, 2018).

Photodynamic Therapy Application

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These have shown potential for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy due to their high singlet oxygen quantum yield (Journal of Molecular Structure, 2020).

Interaction with Plasmid and Hydrogen Peroxide

  • N-Quinolin-8-yl-benzenesulfonamide has been synthesized and used to coordinate copper complexes. These complexes have been studied for their interaction with pUC18 plasmid and hydrogen peroxide (Inorganica Chimica Acta, 2003).

Down-regulation of NFkappaB Activity

  • A series of N-(quinolin-8-yl)benzenesulfonamides have been identified as agents capable of suppressing the NFkappaB pathway. These molecules showed potency in cell-based assays for NFkappaB activation (Bioorganic & medicinal chemistry letters, 2008).

properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C21H24N2O6S/c1-28-19-12-15-11-16(21(25)22-18(15)13-20(19)29-2)14-23(9-6-10-24)30(26,27)17-7-4-3-5-8-17/h3-5,7-8,11-13,24H,6,9-10,14H2,1-2H3,(H,22,25)

InChI Key

MKVDPYYJPSFPTG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CCCO)S(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CCCO)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide
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N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide
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N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide
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N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide
Reactant of Route 5
N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide
Reactant of Route 6
N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide

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